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DUBs-IN-2

Cat. No.: B11848037
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-ZHZULCJRSA-N
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Description

Functional Significance of DUBs in Cellular Homeostasis

DUBs are crucial regulators of the UPS, influencing a wide array of cellular processes. They function by cleaving ubiquitin from target proteins or polyubiquitin (B1169507) chains, thereby reversing the action of ubiquitin ligases. nih.govfrontiersin.orgmdpi.com This deubiquitination process is vital for protein stability, preventing degradation via the proteasome. mdpi.comnih.gov Beyond protein stability, DUBs are involved in critical pathways such as DNA repair, cell cycle progression, gene expression, signal transduction, and apoptosis. bio-conferences.orgfrontiersin.orgmdpi.com They also play a fundamental role in generating and recycling free ubiquitin monomers, which are essential for the rapid and dynamic nature of ubiquitin signaling. nih.govfrontiersin.org Without DUB-dependent replenishment, the pool of free ubiquitin would be quickly depleted. nih.gov

Overview of the Ubiquitin-Proteasome System (UPS) and DUB Interplay

The UPS is a major cellular pathway responsible for the targeted degradation of proteins and the regulation of protein function through ubiquitination. This process involves a cascade of enzymes (E1, E2, and E3) that conjugate ubiquitin to substrate proteins. frontiersin.org Ubiquitination can involve the attachment of a single ubiquitin molecule (monoubiquitination) or chains of ubiquitin (polyubiquitination) linked through different lysine (B10760008) residues within ubiquitin. nih.gov The type of ubiquitination signal can determine the fate of the protein, such as targeting for proteasomal degradation (typically via K48-linked chains) or modulating protein function and localization. frontiersin.orgnih.gov DUBs act antagonistically to the ubiquitination machinery, removing ubiquitin tags and thereby influencing the outcome of ubiquitination events. nih.govfrontiersin.org This dynamic interplay between ubiquitination and deubiquitination is essential for maintaining cellular protein balance and regulating diverse cellular pathways. mdpi.com

Classification and Catalytic Mechanisms of DUB Families

Human DUBs are a large family, with approximately 100 enzymes encoded in the genome. bio-conferences.org They are classified into several distinct families based on their sequence motifs, structural folds, and catalytic mechanisms. bio-conferences.orgfrontiersin.org The major families include Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), JAB1/MPN/MOV34 (JAMM) metalloenzymes, Machado-Josephin Domain proteases (MJDs), and Motif Interacting with Ub-containing Novel DUB family (MINDY). bio-conferences.orgfrontiersin.org Based on their catalytic activity, DUBs are broadly categorized into cysteine proteases and metallo-proteases. nih.govnih.gov

Cysteine Protease DUBs

The majority of DUBs belong to the cysteine protease class, including the USP, UCH, OTU, MJD, and MINDY families. nih.govnih.gov These enzymes utilize a catalytic triad (B1167595) or dyad involving a cysteine residue to cleave the isopeptide bond between ubiquitin and its substrate or within polyubiquitin chains. nih.govnih.gov The mechanism typically involves the nucleophilic attack of the catalytic cysteine on the carbonyl group of the isopeptide bond, forming a transient thioester intermediate between ubiquitin and the enzyme. nih.gov This intermediate is then hydrolyzed, releasing the deubiquitinated substrate and free ubiquitin. nih.gov The activity of cysteine protease DUBs can be regulated by various mechanisms, including post-translational modifications and protein-protein interactions. nih.gov

DUBs as Emerging Therapeutic Targets in Disease Biology

The critical roles of DUBs in regulating protein homeostasis and various cellular pathways have highlighted their potential as therapeutic targets in a range of diseases, particularly cancer. bio-conferences.orgfrontiersin.org Dysregulation of DUB activity can contribute to disease pathogenesis by affecting the stability and function of key regulatory proteins. mdpi.com For instance, in cancer, aberrant DUB activity can stabilize oncoproteins or destabilize tumor suppressors, promoting uncontrolled cell proliferation and survival. bio-conferences.org Targeting specific DUBs with small molecule inhibitors is an active area of research, offering a potential strategy to modulate protein ubiquitination and restore cellular balance in diseased states. bio-conferences.org Compared to broadly targeting the proteasome, inhibiting specific DUBs may offer greater selectivity and reduced side effects. bio-conferences.org Research is ongoing to identify and develop potent and selective DUB inhibitors for therapeutic intervention. bio-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N5O B11848037 DUBs-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

(9Z)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14-

InChI Key

VKVAJBRQGBRHIK-ZHZULCJRSA-N

Isomeric SMILES

CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

Characterization of the Chemical Compound Dubs in 2

Discovery and Initial Characterization of DUBs-IN-2

This compound is a chemical compound characterized as a functionalized cyanopyrazine. Its identification emerged from a high-throughput screening effort involving a library of 65,092 chemically diverse compounds. apexbt.com The initial screening aimed to find agents active against the full-length cysteine protease Ubiquitin-Specific Protease 7 (USP7) using a fluorescence-based biochemical assay. apexbt.com this compound was identified as a potent inhibitor of both USP7 and Ubiquitin-Specific Protease 8 (USP8) deubiquitinating enzymes. apexbt.comselleckchem.com

The discovery and initial biological evaluation of this compound are documented in research published in 2010. apexbt.comselleckchem.comcaymanchem.comabsin.net Chemically, this compound is known by the formal name 9-(ethoxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. caymanchem.com It is also referred to by synonyms such as DUB-IN-2, Deubiquitinase Inhibitor 2, DUBs Inhibitor 2, and HY-50737A. caymanchem.comnih.govmedchemexpress.com The compound has a molecular formula of C₁₅H₉N₅O and a molecular weight of 275.26 g/mol . caymanchem.comnih.govadooq.comsigmaaldrich.com Its Chemical Abstracts Service (CAS) number is 924296-19-5. caymanchem.comnih.govadooq.comsigmaaldrich.com this compound is described as an analogue of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. ucl.ac.uk

Identification of Primary Molecular Targets for this compound

Research into the biological activity of this compound has identified deubiquitinating enzymes, specifically USP8 and USP7, as its primary molecular targets. apexbt.comselleckchem.com

Ubiquitin-Specific Protease 8 (USP8) as a Principal Target

Ubiquitin-Specific Protease 8 (USP8), also known as UBPY, is a deubiquitinating enzyme that plays a critical role in regulating various cellular processes, particularly membrane trafficking pathways and the regulation of proteins such as the epidermal growth factor receptor (EGFR). portlandpress.combiorxiv.org Studies have consistently demonstrated this compound to be a potent inhibitor of USP8. caymanchem.comabsin.netmedchemexpress.comucl.ac.ukportlandpress.com

Reported half-maximal inhibitory concentration (IC₅₀) values for this compound against USP8 indicate high potency. Several sources cite an IC₅₀ of 0.28 µM for USP8 inhibition. caymanchem.comabsin.netmedchemexpress.comucl.ac.ukportlandpress.com Other studies report an IC₅₀ of 0.93 µM for USP8. apexbt.comadooq.com This potent inhibition of USP8 by this compound has been linked to various cellular effects, including the inhibition of viability in certain cancer cell lines, such as HCT116 colon cells and PC-3 prostate cancer cells, with IC₅₀ values in the range of 0.5-1.5 µM. absin.netmedchemexpress.com Additionally, this compound has been shown to affect EGFR protein expression levels in AtT-20 corticotroph tumor cells in a time and dose-dependent manner. medchemexpress.com

Specificity Profiling of this compound against Other Deubiquitinases (e.g., USP7)

Specificity is a crucial aspect of characterizing enzyme inhibitors. Profiling this compound against a panel of deubiquitinases, particularly USP7, has revealed its selectivity profile. While initially identified in a screen involving USP7 apexbt.com, subsequent characterization highlighted a differential potency between USP8 and USP7.

Multiple studies indicate that this compound is significantly more potent against USP8 than USP7. caymanchem.comabsin.netmedchemexpress.com Reported IC₅₀ values for USP7 inhibition are considerably higher than those for USP8. Some sources state an IC₅₀ of >100 µM for USP7, demonstrating a clear selectivity for USP8 over USP7. caymanchem.comabsin.netmedchemexpress.com Other research provides an IC₅₀ of 7.2 µM for USP7. apexbt.comadooq.com Regardless of the specific USP7 IC₅₀ value reported, the data consistently show that this compound inhibits USP8 at significantly lower concentrations than USP7, establishing its selectivity profile. USP7 is a well-characterized deubiquitinase involved in numerous cellular pathways, including the regulation of the tumor suppressor p53. tandfonline.comwikipedia.orgdrugtargetreview.comrsc.org Its functions can sometimes overlap or be redundant with other DUBs depending on the cellular context. nih.gov

The distinct potency of this compound against USP8 compared to USP7 is a key characteristic of the compound, highlighting its potential as a tool for selectively targeting USP8 in research investigations.

Target EnzymeIC₅₀ (µM)Reference(s)
USP80.28 caymanchem.comabsin.netmedchemexpress.comucl.ac.ukportlandpress.com
USP80.93 apexbt.comadooq.com
USP7>100 caymanchem.comabsin.netmedchemexpress.com
USP77.2 apexbt.comadooq.com

Molecular and Cellular Mechanisms of Action of Dubs in 2

Enzymatic Inhibition Kinetics of DUBs-IN-2 Against USP8

The inhibitory effect of this compound has been primarily characterized through its impact on the enzymatic activity of USP8. Studies have focused on determining the potency of this compound in inhibiting USP8's deubiquitinating activity.

Determination of Inhibitor Potency

The potency of this compound against USP8 has been quantified using in vitro enzymatic assays, typically employing fluorogenic substrates like Ubiquitin-AMC, which release a detectable signal upon cleavage by a DUB. nih.gov The half maximal inhibitory concentration (IC₅₀) is a common measure used to express the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity.

Reported IC₅₀ values for this compound against USP8 indicate its potent inhibitory activity. One source reports an IC₅₀ of 0.28 µM for USP8. nih.govembopress.orgnih.govportlandpress.com Another study indicates IC₅₀ values of 7.2 µM for USP7 and 0.93 µM for USP8, suggesting a degree of selectivity for USP8 over USP7. nih.govnih.gov

CompoundTarget EnzymeIC₅₀ (µM)
This compoundUSP80.28
This compoundUSP80.93
This compoundUSP7>100
This compoundUSP77.2

These values demonstrate that this compound is effective at inhibiting USP8 activity at sub-micromolar concentrations in biochemical assays.

Analysis of Inhibition Mode

While the potency of this compound against USP8 is established, detailed kinetic studies explicitly defining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) are not extensively detailed in the immediately available search results. USP8 is a cysteine protease, and its catalytic activity relies on a nucleophilic cysteine residue. medchemexpress.com Small molecule inhibitors targeting cysteine proteases can function through various mechanisms, including covalent modification of the active site cysteine or reversible binding to the active site or an allosteric site. The reported inhibitory effect of this compound on USP8 enzymatic activity in cell lysates researchgate.net and its impact on downstream substrates strongly suggest a direct interference with the catalytic function of USP8. Further kinetic analyses would be required to precisely determine the specific binding interactions and the resulting mode of inhibition.

Modulation of Protein Ubiquitination States by this compound

Inhibiting USP8 with this compound directly impacts the ubiquitination status of USP8 substrates, consequently affecting their cellular fate and function. USP8's primary function as a DUB is to remove ubiquitin chains, which generally leads to the stabilization of its target proteins by preventing their degradation via the proteasome or lysosome. researchgate.netresearchgate.net

Impact on USP8 Substrate Stabilization and Degradation Pathways

USP8 is known to deubiquitinate and stabilize several key proteins involved in various cellular processes. For instance, USP8 plays a role in regulating the stability and trafficking of receptor tyrosine kinases such as EGFR and HER-2. researchgate.netembopress.org By removing ubiquitin from these receptors, USP8 can prevent their degradation and promote their recycling to the cell surface, thereby sustaining downstream signaling. researchgate.netembopress.org Inhibition of USP8 by this compound is expected to counteract this effect, leading to increased ubiquitination and subsequent degradation of these substrates. Studies have shown that pharmacological inhibition of USP8 with this compound can induce the degradation of receptor tyrosine kinases like EGFR and HER-2. embopress.org

Another important substrate of USP8 is PD-L1, an immune checkpoint molecule. USP8 has been shown to specifically remove K63-linked ubiquitination from PD-L1 while promoting K48-linked ubiquitination, ultimately leading to PD-L1 degradation. Inhibition of USP8 by this compound increases PD-L1 protein levels in various cancer cell lines, highlighting its role in regulating immune evasion by modulating PD-L1 stability.

USP8 also stabilizes the Wnt receptor frizzled 5 (FZD5) by preventing its lysosomal degradation, which is essential for Wnt/β-catenin signaling. Inhibition or deficiency of USP8 leads to increased ubiquitination and decreased levels of FZD5 and β-catenin.

These findings indicate that this compound, by inhibiting USP8, promotes the ubiquitination and degradation of specific USP8 substrates that are normally stabilized by USP8's deubiquitinating activity.

Alterations in Polyubiquitin (B1169507) Chain Dynamics

USP8 is capable of catalyzing the breakdown of both K48- and K63-linked polyubiquitin chains. researchgate.net K48-linked chains are typically associated with proteasomal degradation, while K63-linked chains are involved in various non-proteolytic functions such as signal transduction and endocytosis. As a DUB, USP8 contributes to the dynamic remodeling and disassembly of these ubiquitin chains.

Inhibition of USP8 by this compound would therefore be expected to alter the dynamics of these polyubiquitin chains. Specifically, the removal of K48- and K63-linked ubiquitin from USP8 substrates would be impaired, potentially leading to an accumulation of these chain types on target proteins. This altered ubiquitination state can then influence the downstream cellular processes that depend on specific ubiquitin signals, such as targeting for degradation or participation in signaling complexes. For example, the deubiquitination of Parkin by USP8, specifically targeting K6-linked ubiquitin, is implicated in mitochondrial quality control. Inhibiting USP8 could therefore affect the ubiquitination state of Parkin and potentially impact mitophagy.

Cellular Pathway Perturbations Induced by this compound

The inhibition of USP8 by this compound leads to perturbations in various cellular pathways that are regulated by USP8 and its substrates. Given USP8's role in stabilizing proteins involved in signaling and trafficking, its inhibition can have widespread effects on cellular processes.

As discussed, this compound-mediated inhibition of USP8 leads to the degradation of receptor tyrosine kinases like EGFR and HER-2. embopress.org This can consequently impact downstream signaling pathways such as the PI3K/AKT pathway, which is often activated by these receptors and plays a crucial role in cell proliferation and survival. embopress.org Studies have shown that USP8 inhibition can suppress the PI3K/AKT pathway. embopress.org

USP8's involvement in the Wnt/β-catenin signaling pathway through the stabilization of FZD5 suggests that this compound could also perturb this pathway. Inhibition of USP8 has been shown to decrease levels of FZD5 and β-catenin, key components of Wnt signaling.

Regulation of Programmed Cell Death Ligand 1 (PD-L1) Protein Levels

Programmed cell death ligand 1 (PD-L1) is a crucial immune checkpoint protein often overexpressed on cancer cells, enabling them to evade recognition and destruction by the immune system. The stability and expression of PD-L1 are tightly regulated by post-translational modifications, including ubiquitination and deubiquitination. DUBs play a significant role in stabilizing PD-L1 by removing ubiquitin chains that would otherwise target it for proteasomal degradation. frontiersin.orgresearchgate.netresearchgate.netnih.gov

This compound has been shown to influence PD-L1 protein levels by inhibiting USP8. Studies have revealed that USP8 is involved in the deubiquitination of PD-L1. Specifically, USP8 removes K63-linked ubiquitination from PD-L1 while promoting its K48-linked ubiquitination, a modification typically associated with proteasomal degradation. frontiersin.org Inhibition of USP8 by this compound disrupts this balance, leading to increased stability and elevated protein levels of PD-L1. caymanchem.comfrontiersin.org Research indicates that this compound significantly increases PD-L1 protein levels in multiple cancer cell lines. frontiersin.org For instance, this compound has been reported to increase PD-L1 levels in H460 and PC-9 cells at concentrations of 2 µM and 2 and 4 µM, respectively. caymanchem.com

Influence on Epidermal Growth Factor Receptor (EGFR) Protein Expression

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. Like PD-L1, EGFR protein stability and signaling are subject to regulation by ubiquitination and deubiquitination. USP8 has been documented to regulate the stability of receptors belonging to the HER family, which includes EGFR. ijbs.com

Studies investigating the effects of this compound on EGFR protein expression have been conducted. Research using AtT-20 cells demonstrated both time-dependent and dose-dependent effects of this compound on EGFR protein expression. medchemexpress.com While the precise molecular mechanisms linking this compound mediated USP8 inhibition directly to EGFR expression across a broad spectrum of cancer cell lines require further detailed elucidation, the known role of USP8 in regulating HER family receptor stability suggests a potential pathway for this compound influence. ijbs.com

Effects on Cellular Viability and Proliferation in Malignant Cell Lines

Deubiquitinating enzymes are broadly involved in regulating cellular processes critical for cancer development and progression, including cell proliferation, survival, and cell cycle control. ijbs.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgthemarkfoundation.orgfrontiersin.org Given that this compound inhibits USP8, a DUB implicated in various cellular functions and often dysregulated in cancer, its effects on the viability and proliferation of malignant cell lines have been a subject of research.

Inhibition of USP8 has been shown to impact cancer cell proliferation. For example, USP8 inhibition was reported to suppress the proliferation of HER-2 positive gastric cancer cells, a process linked to the PI3K/AKT signaling pathway. sigmaaldrich.com While comprehensive data on the direct effects of this compound on the viability and proliferation across a wide range of malignant cell lines is continuously being explored, its activity as a USP8 inhibitor suggests potential implications for these cellular processes in cancers where USP8 plays a pro-survival or pro-proliferative role.

Modulation of Tumor-Associated Immune Microenvironment in Preclinical Models

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and signaling molecules that significantly influences tumor growth, progression, and response to therapy. DUBs are increasingly recognized for their role in shaping the TME by modulating the function of immune cells and regulating key signaling pathways. researchgate.net

Preclinical studies have investigated the impact of this compound on the tumor-associated immune microenvironment. In a 4T1 murine mammary carcinoma model, treatment with this compound in combination with an anti-PD-L1 antibody and paclitaxel (B517696) demonstrated a reduction in tumor weight, tumor size, and lung metastasis. caymanchem.com Furthermore, this combination therapy led to an increase in the number of CD8+ T cells within the primary tumor. caymanchem.com These findings suggest that this compound can modulate the immune landscape within the tumor, potentially enhancing anti-tumor immunity. Research indicates that inhibiting USP8 can reshape the TME to potentiate immunotherapy. caymanchem.comsigmaaldrich.com USP8 has been suggested to contribute to cancer immune evasion by supporting regulatory T cells and suppressing the functions of other T cells. ijbs.com Modulating DUB activity, such as inhibiting USP8 with this compound, represents a strategy to influence the immune cell populations and signaling within the TME, potentially improving the effectiveness of cancer immunotherapies.

Advanced Methodological Approaches in Dubs in 2 Research

Biochemical Assay Systems for DUBs-IN-2 Activity Assessment

Biochemical assays are fundamental for characterizing the direct interaction between this compound and its target enzymes in a controlled environment. These in vitro methods provide quantitative data on inhibitory strength and enzyme kinetics.

In Vitro Deubiquitination Assays with Purified Recombinant Enzymes

In vitro deubiquitination assays using purified recombinant DUBs are a primary method for assessing the direct inhibitory activity of compounds like this compound. These assays involve incubating the purified target DUB enzyme with a defined ubiquitinated substrate in the presence or absence of the inhibitor. The deubiquitination reaction is then monitored over time.

Purified recombinant DUBs, often expressed in systems like Escherichia coli or baculovirus-infected insect cells, are commonly used for these assays. mdpi.comnih.govapexbt.com While recombinant proteins may lack post-translational modifications present in native cellular environments, they offer a controlled system to study the direct enzymatic activity and its inhibition. nih.gov The extent of deubiquitination can be determined by various detection methods, including gel-based analysis or fluorescence-based techniques. mdpi.comnih.gov

Ubiquitin Chain Cleavage Assays for Linkage Specificity Determination

Ubiquitin chain cleavage assays are employed to determine the specificity of a DUB, and thus the selectivity of a DUB inhibitor like this compound, towards different types of polyubiquitin (B1169507) linkages. Ubiquitin can form chains through isopeptide bonds linking the C-terminus of one ubiquitin molecule to one of seven lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1) of another ubiquitin. mdpi.comrndsystems.com Different linkage types can signal distinct cellular fates for the modified protein. mdpi.com

In these assays, purified recombinant DUBs are incubated with defined polyubiquitin chains of specific linkage types (e.g., K48-linked or K63-linked chains). mdpi.comnih.govrndsystems.com The DUB's ability to cleave these chains is then assessed, often by resolving the reaction products using SDS-PAGE and detecting the resulting mono-ubiquitin or shorter chain fragments via Western blotting with ubiquitin antibodies. mdpi.comnih.govrndsystems.com The appearance of mono-ubiquitin bands or the disappearance of longer chains indicates DUB activity. mdpi.comnih.gov By testing DUBs in the presence of this compound against a panel of different ubiquitin chain types, researchers can determine if the inhibitor's potency varies depending on the linkage, providing insights into its selectivity profile beyond just the target DUB enzyme.

Fluorogenic Substrate-Based High-Throughput Screening

Fluorogenic substrate-based assays are widely used for high-throughput screening (HTS) of DUB inhibitors, including the initial identification of compounds like this compound. amsbio.comcaymanchem.comapexbt.comactivemotif.comstressmarq.comnih.gov These assays utilize ubiquitin conjugated to a fluorophore (e.g., Ub-AMC, Ub-Rhodamine110, or Ub-PLA₂). mdpi.comamsbio.comcaymanchem.comnih.govstressmarq.comnih.govresearchgate.net In the intact substrate, the fluorescence is quenched. Upon cleavage by an active DUB, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. mdpi.comamsbio.comcaymanchem.comactivemotif.comstressmarq.comnih.gov

The increase in fluorescence is directly proportional to the DUB activity. amsbio.comactivemotif.com These assays can be performed in a continuous kinetic mode to measure reaction rates or as endpoint assays after a fixed incubation time. amsbio.comcaymanchem.comactivemotif.comstressmarq.comassaygenie.com They are typically conducted in multi-well plates, allowing for rapid screening of large compound libraries. amsbio.comcaymanchem.comactivemotif.comstressmarq.com The inhibitory potency of this compound against a specific DUB can be determined by measuring the decrease in fluorescence signal in the presence of varying inhibitor concentrations, allowing for the calculation of IC₅₀ values. medchemexpress.comapexbt.com

Table 1: Examples of Fluorogenic Substrates Used in DUB Assays

Substrate NameFluorophoreDetection MethodApplicationSource(s)
Ubiquitin-AMC7-amido-4-methylcoumarinFluorescenceGeneral DUB activity, HTS of inhibitors caymanchem.comapexbt.comstressmarq.comnih.gov
Ubiquitin-Rhodamine110Rhodamine 110FluorescenceGeneral DUB activity, HTS of inhibitors mdpi.comamsbio.comnih.govresearchgate.net
Ubiquitin-PLA₂NBDFluorescenceVisualization of DUB activity nih.govresearchgate.net
Ubiquitin-Lys-TAMRA-GlyTAMRAFluorescence PolarizationLinkage-specific DUB activity quantification mdpi.comresearchgate.net

Cellular Assay Platforms for Evaluating this compound Efficacy and Selectivity

While biochemical assays provide valuable information on direct enzyme inhibition, cellular assays are crucial for evaluating the efficacy and selectivity of this compound in a more physiologically relevant context. These methods assess the compound's effects on DUB activity within living cells and the resulting changes in protein ubiquitination, expression, and localization.

Quantitative Flow Cytometry-Based Methods

Flow cytometry is a powerful tool for analyzing the effects of DUB inhibitors on cellular processes in a quantitative manner. This technique allows for the assessment of protein expression levels, post-translational modifications, and cellular phenotypes in large populations of single cells.

In the context of this compound research, flow cytometry can be used to evaluate changes in the levels of specific ubiquitinated proteins upon inhibitor treatment. Cells are treated with this compound, and then stained with antibodies against the target protein and/or ubiquitin. The fluorescence intensity, indicative of protein or ubiquitination levels, is measured by the flow cytometer. This can help determine if this compound treatment leads to an accumulation of ubiquitinated substrates for its target DUB.

Flow cytometry can also be applied to assess downstream cellular effects modulated by DUB activity, such as cell cycle progression or apoptosis. nih.govresearchgate.netnih.govbiorxiv.org For example, changes in DNA content can be measured using DNA-binding dyes to analyze cell cycle distribution, while Annexin V staining can detect apoptotic cells. nih.govnih.gov By correlating changes in these cellular phenotypes with this compound treatment, researchers can infer the functional consequences of inhibiting specific DUBs in a cellular context.

Immunoblotting and Immunofluorescence for Protein Expression and Localization Studies

Immunoblotting (Western blotting) and immunofluorescence microscopy are essential techniques for analyzing the impact of this compound on protein expression levels, ubiquitination status, and cellular localization.

Immunoblotting allows for the detection and quantification of specific proteins from cell lysates. nih.govprotocols.iocellsignal.com Upon treatment with this compound, cell lysates can be prepared and probed with antibodies against the target DUB, its known substrates, or ubiquitin. An accumulation of high molecular weight ubiquitinated species detected by anti-ubiquitin antibodies can indicate effective DUB inhibition within cells. nih.govprotocols.io Changes in the total protein levels of the DUB's substrates can also be monitored, as DUB inhibition can affect protein stability. medchemexpress.comnih.gov

Immunofluorescence microscopy provides spatial information about protein localization within cells. Cells treated with this compound can be fixed, permeabilized, and stained with fluorescently labeled antibodies against target proteins or ubiquitin conjugates. This allows researchers to visualize the distribution of ubiquitinated proteins or DUB substrates and observe any changes in their localization upon inhibitor treatment. For instance, altered localization of a DUB substrate might indicate impaired deubiquitination in specific cellular compartments. frontiersin.org Combining immunofluorescence with antibodies against specific organelle markers can further refine the understanding of where this compound exerts its effects within the cell.

Table 2: Cellular Assay Techniques and Their Applications in this compound Research

TechniqueMeasurementApplication in this compound ResearchSource(s)
Flow CytometryProtein expression, ubiquitination levels, cell cycle, apoptosisQuantifying changes in protein/ubiquitination levels, assessing impact on cell viability/cycle nih.govresearchgate.netnih.govbiorxiv.org
ImmunoblottingProtein expression, ubiquitination statusDetecting changes in protein levels and accumulation of ubiquitinated substrates medchemexpress.comnih.govprotocols.iocellsignal.comresearchgate.net
ImmunofluorescenceProtein localization, co-localizationVisualizing the cellular distribution of proteins and ubiquitinated species frontiersin.orgresearchgate.net

These advanced methodological approaches, ranging from controlled in vitro biochemical assays to complex cellular platforms, are indispensable for thoroughly characterizing the activity, selectivity, and cellular impact of DUB inhibitors like this compound. The integration of data obtained from these diverse techniques provides a comprehensive understanding of how this compound modulates the deubiquitination system and influences cellular processes.

Proteomic Methodologies in this compound Investigations

Proteomic approaches enable the large-scale study of proteins, offering insights into protein abundance, post-translational modifications, and interactions. In the context of DUB inhibitors like this compound, proteomics can help to delineate the cellular targets and the downstream consequences of inhibiting DUB activity.

Activity-Based Protein Profiling (ABPP) for Target Engagement

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the active state of enzymes within complex biological systems. mdpi.comresearchgate.netfrontiersin.orgbiorxiv.orgmdpi.com It employs chemical probes that covalently bind to the active site of enzymes, often containing a reporter tag for detection or enrichment. researchgate.netfrontiersin.org For cysteine protease DUBs, which constitute the majority of the DUB family, activity-based probes typically feature an electrophilic warhead that reacts with the catalytic cysteine residue. frontiersin.orgubiqbio.comfrontiersin.orgnih.gov

ABPP can be utilized to profile the activity and selectivity of DUB inhibitors in cell lysates or intact cells. mdpi.comresearchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.govbiorxiv.org By pre-treating samples with a DUB inhibitor like this compound before applying an activity-based probe, researchers can assess the extent to which the inhibitor prevents probe binding to its target DUBs. nih.govfrontiersin.org This competitive ABPP approach provides valuable data on inhibitor potency and selectivity against a panel of active DUBs simultaneously. mdpi.comfrontiersin.orgnih.gov

While ABPP is a standard technique for characterizing DUB inhibitors and their target engagement mdpi.comresearchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.govbiorxiv.orgthemarkfoundation.orgbiorxiv.orgox.ac.ukresearchgate.net, specific published studies detailing the application of ABPP directly to this compound to profile its engagement across the DUBome were not identified in the conducted searches. However, the known inhibitory activity of this compound against USP8 (IC₅₀ = 0.28 µM) and its low potency against USP7 (IC₅₀ > 100 µM) ucl.ac.ukmedchemexpress.com are indicative of its selectivity, data that could be corroborated and expanded upon using comprehensive ABPP.

Table 1: Inhibitory Activity of this compound

Target DUBIC₅₀ (µM)Source
USP80.28 ucl.ac.ukmedchemexpress.com
USP7>100 medchemexpress.com

Note: An alternative IC₅₀ for USP7 (7.2 µM) is reported in adooq.com, but multiple sources indicate significantly lower potency against USP7 compared to USP8.

Mass Spectrometry-Based Ubiquitinomics for Substrate Identification

Mass spectrometry-based ubiquitinomics is a global proteomic approach used to identify and quantify protein ubiquitination sites. nih.govresearchgate.netbmbreports.org This technique typically involves enriching for ubiquitinated peptides using antibodies that recognize the di-glycine remnant left on lysine residues after trypsin digestion of ubiquitinated proteins. nih.govresearchgate.net

In the context of DUB inhibitors, treating cells or tissues with a compound like this compound can lead to the accumulation of ubiquitinated substrates of the inhibited DUB(s). nih.govnih.gov By comparing the ubiquitinylation profiles of samples treated with the inhibitor versus control samples, researchers can identify proteins whose ubiquitination levels increase upon DUB inhibition, thereby revealing potential substrates of the targeted DUB(s). nih.govresearchgate.netnih.gov This approach is crucial for understanding the biological functions regulated by specific DUBs and how their inhibition by compounds like this compound impacts cellular pathways. nih.gov

While ubiquitinomics is a powerful method for identifying DUB substrates nih.govresearchgate.netbmbreports.orgnih.govbiorxiv.org, published studies specifically utilizing this compound in a mass spectrometry-based ubiquitinomics workflow to identify substrates of USP8 or other DUBs were not found in the conducted searches. The application of this technique with this compound would be valuable for comprehensively mapping the substrates regulated by USP8 and understanding the cellular consequences of its inhibition.

Quantitative Proteomics for DUB Profiling

Quantitative proteomics allows for the measurement of the relative or absolute abundance of large numbers of proteins in a sample. frontiersin.orgelifesciences.org When combined with techniques like ABPP, quantitative proteomics can provide a comprehensive profile of active DUBs in a given biological sample and assess how their activity is affected by inhibitors. mdpi.comfrontiersin.orgbiorxiv.orgfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.net

General quantitative proteomic studies have characterized the expression and activity of numerous DUBs in different cell types. frontiersin.orgelifesciences.org However, specific published research employing quantitative proteomics to profile DUB activity or protein abundance changes in response to this compound treatment was not identified in the conducted searches. Such studies could provide valuable insights into the cellular targets and broader biological impact of this compound.

Structural Biology Techniques Applied to this compound Target Complexes

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for determining the three-dimensional structures of proteins and protein complexes. Applying these methods to DUBs in complex with inhibitors like this compound can provide atomic-level details about the binding interaction, which is invaluable for understanding the mechanism of inhibition and for structure-guided drug design. mdpi.commdpi.comnih.gov

X-ray Crystallography of DUB-Inhibitor Co-Structures

X-ray crystallography is a high-resolution technique that can reveal the precise arrangement of atoms within a protein or protein-ligand complex. nih.govrcsb.orgiucr.org By obtaining crystals of a target DUB (such as USP8 or USP7) in complex with this compound, researchers could determine how the inhibitor binds to the enzyme's active site or other regulatory regions. This structural information can illuminate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding and explain the inhibitor's potency and selectivity. rcsb.org Co-crystal structures of DUBs with various inhibitors and ubiquitin variants have been reported, providing crucial insights into DUB-ligand interactions. nih.govrcsb.orgiucr.orgnih.govbiorxiv.org

Despite the utility of X-ray crystallography in DUB inhibitor development mdpi.comrcsb.org, published crystal structures of DUBs, including USP8 or USP7, in complex with this compound were not identified in the conducted searches. Obtaining such a structure would provide definitive information on how this compound interacts with its primary target, USP8, at the molecular level.

Cryo-Electron Microscopy for Complex Characterization

Cryo-electron microscopy (cryo-EM) is a technique that allows for the determination of the structures of large protein complexes, often in different conformational states, at increasingly higher resolutions. nih.govresearchgate.net Many DUBs function as part of larger multi-protein complexes, which can influence their activity and substrate specificity. mdpi.comhubrecht.eunih.gov

While cryo-EM is a valuable tool for characterizing large DUB-containing complexes nih.govresearchgate.netnih.govbiorxiv.orgnews-medical.net, published cryo-EM studies specifically investigating the interaction of this compound with its target DUBs or associated protein complexes were not identified in the conducted searches. Cryo-EM could be particularly useful if this compound's inhibitory mechanism involves modulating the interaction of USP8 with other proteins or if USP8 functions within a larger complex.

Genetic Perturbation and Screening Approaches in this compound Context

Genetic perturbation techniques, such as CRISPR-Cas9 and RNA interference (RNAi), offer powerful means to manipulate gene expression and function. These approaches are widely employed in biological research to elucidate gene function, validate drug targets, and identify mechanisms of drug resistance. In the context of a compound like this compound, which targets a specific protein (USP8), these methods can provide critical insights into the role of the target DUB and the cellular consequences of its inhibition.

CRISPR-Cas9 Gene Editing for Target Validation and Resistance Studies

CRISPR-Cas9 gene editing is a precise and versatile tool for modifying genomic DNA, enabling the creation of targeted gene knockouts, knock-ins, or specific mutations wikipedia.orgbiocrick.com. This technology has significantly accelerated target identification and validation in drug discovery genecards.orguniprot.org. In DUB research, CRISPR-Cas9 screens have been successfully used to identify DUBs involved in various cellular processes and disease phenotypes, including those that contribute to drug resistance.

For a compound like this compound, CRISPR-Cas9 could be applied for target validation by generating cell lines with a knockout or modification of the suspected target gene, USP8 genecards.org. If the cellular effects observed with this compound treatment (e.g., reduced cell viability, altered protein levels) are abrogated or significantly diminished in USP8 knockout cells, it would provide strong genetic evidence validating USP8 as a key functional target of this compound.

Furthermore, CRISPR-Cas9 based genetic screens can be employed to investigate mechanisms of resistance to this compound. By performing a genome-wide or targeted CRISPR knockout screen in cell lines sensitive to this compound, researchers could identify genes whose inactivation confers resistance to the compound wikipedia.org. This could reveal alternative pathways that compensate for USP8 inhibition or identify genetic alterations that directly interfere with this compound activity or uptake. Studies using CRISPR-Cas9 screens have successfully identified DUBs, such as USP1, that contribute to resistance to chemotherapy agents like cisplatin, demonstrating the utility of this approach in understanding drug resistance mediated by DUBs.

While CRISPR-Cas9 is a powerful tool for creating complete gene knockouts, variations like CRISPR interference (CRISPRi) can be used to repress gene expression without altering the DNA sequence, potentially mimicking the effect of a partial inhibition by a compound more closely biocrick.comuniprot.org. Conversely, CRISPR activation (CRISPRa) can be used to overexpress genes, which might be relevant for studying the consequences of increased USP8 activity or identifying genes whose overexpression overcomes this compound inhibition biocrick.comuniprot.org.

RNA Interference for Functional Elucidation

RNA interference (RNAi) is a natural biological process that can be harnessed to reduce or "knock down" the expression of specific genes by targeting their messenger RNA (mRNA) for degradation or translational repression. RNAi has been a fundamental technique for studying gene function and has been widely applied in DUB research for functional elucidation.

In the context of this compound, RNA interference, particularly using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), could be used to functionally elucidate the roles of USP8 and the pathways it regulates. By knocking down USP8 expression using RNAi, researchers can observe the resulting cellular phenotypes, providing insights into the biological processes in which USP8 is involved. Comparing the phenotypes of USP8 knockdown with those induced by this compound treatment can further support USP8 as the primary target and help understand the functional consequences of this compound mediated inhibition.

Broader Scientific Implications and Future Research Directions for Dubs in 2

DUBs-IN-2 as a Chemical Probe for Dissecting Ubiquitin-Proteasome System Biology

This compound is recognized as a potent inhibitor of deubiquitinating enzymes, particularly showing potent inhibition against USP8. nih.govcenmed.com Its reported IC50 value for USP8 is 0.28 μM, with significantly lower potency against USP7 (IC50 > 100 μM), indicating a degree of selectivity. nih.govcenmed.com This selectivity profile, coupled with its description as a membrane-permeable inhibitor, positions this compound as a valuable chemical probe for investigating the specific functions of USP8 within the intricate network of the ubiquitin-proteasome system in cellular contexts. nih.govnih.gov

Chemical probes are small molecules used to perturb the function of a specific protein in a biological system, allowing researchers to understand the protein's role in cellular processes. harvard.edunih.govnbs-bio.com By selectively inhibiting USP8, this compound enables researchers to study the consequences of USP8 inhibition on the stability, localization, and activity of its substrates, thereby shedding light on USP8-mediated pathways within the UPS. This targeted approach is crucial for deconvoluting the complex and often redundant nature of DUB functions. ebiohippo.com

Utility of this compound in Discovering Novel Deubiquitinase Substrates and Pathways

The application of DUB inhibitors, including selective compounds like this compound, is instrumental in the broader effort to identify novel DUB substrates and the downstream pathways they regulate. While direct studies explicitly detailing this compound's role in the discovery of entirely novel substrates are not prominently featured in the available information, its use as a selective USP8 inhibitor contributes to the validation and characterization of USP8-specific interactions and pathways.

Methods for identifying DUB substrates often involve inhibiting DUB activity and observing the resulting changes in protein ubiquitination levels using techniques like quantitative proteomics. ebiohippo.comcenmed.cominvivochem.cn By specifically inhibiting USP8, this compound can help researchers pinpoint proteins whose ubiquitination status is primarily controlled by USP8. This can confirm suspected substrates or help prioritize candidates for further investigation. Studies have linked USP8 to the regulation of proteins involved in diverse processes, including mitophagy and TGF-β receptor signaling, and this compound has been used to explore these connections. cenmed.comnih.govnih.gov Its application in models of Parkinson's disease and cancer, where USP8 is implicated, demonstrates its utility in perturbing USP8 activity to understand its functional consequences in complex biological settings. cenmed.comnih.govnih.govuni.lu

Strategies for Enhancing Selectivity and Potency of this compound Analogs

This compound itself is an analogue derived from earlier high-throughput screening efforts focused on functionalized cyanopyrazines as potential DUB inhibitors. nih.govtocris.comnih.gov This highlights that medicinal chemistry strategies, including the synthesis and evaluation of analogues, were employed in its development to achieve improved potency and selectivity. The general approach to enhancing the properties of DUB inhibitors involves Structure-Activity Relationship (SAR) studies, where chemical structures are modified to understand how these changes impact biological activity. ibilabs.comwikipedia.orgwikipedia.orgbiovisi.com

While specific detailed SAR studies focused solely on optimizing this compound analogues are not extensively described, the reported IC50 values demonstrate that modifications to the core structure led to a compound with potent activity against USP8 and improved selectivity over USP7 compared to some other inhibitors. nih.govcenmed.comnih.gov Future strategies for developing improved this compound analogues could involve further structural modifications aimed at increasing its potency against USP8 while simultaneously enhancing its selectivity against other DUBs, particularly those with similar active site characteristics. This often requires a deep understanding of the target DUB's catalytic site and potential allosteric binding sites.

Challenges and Opportunities in the Development of Selective DUB Inhibitors

The development of selective DUB inhibitors presents significant challenges due to the high degree of structural similarity within certain DUB families, particularly among the USPs, which constitute the largest family. nih.govnih.govharvard.edunbs-bio.comnih.govguidetoimmunopharmacology.orgnih.gov The conserved nature of their catalytic sites can lead to off-target inhibition, limiting the utility of inhibitors as specific probes and potential therapeutics. nih.govnih.govnih.govguidetoimmunopharmacology.org Another challenge lies in the complexity of the ubiquitin system itself, with various ubiquitin chain linkages and interacting proteins influencing DUB activity and substrate recognition. nih.govnih.govinvivochem.cnguidetoimmunopharmacology.orglabsolu.ca

Despite these challenges, the development of selective DUB inhibitors represents a significant opportunity. The involvement of DUBs in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, makes them attractive therapeutic targets. cenmed.comnih.govharvard.eduuni.lutocris.comguidetoimmunopharmacology.orgnih.govnih.govguidechem.comsigmaaldrich.comnih.govcenmed.comnbs-bio.com The success in developing selective inhibitors for certain DUBs, such as USP7 and USP14, demonstrates the feasibility of this approach. nih.govnih.govnih.gov Advances in high-throughput screening, activity-based protein profiling (ABPP), and structural biology are providing powerful tools to identify and optimize selective DUB inhibitors. harvard.edunih.govnih.govcenmed.comamericanelements.comuni.luebricmall.com this compound, with its demonstrated selectivity for USP8, exemplifies the progress being made in this field and serves as a valuable tool for studying the specific roles of individual DUBs.

Future Avenues for Investigating Deubiquitination in Pathological Processes

The research on DUBs has revealed their widespread involvement in the pathogenesis of numerous diseases. Future research avenues for investigating deubiquitination in pathological processes using tools like this compound are extensive. Given this compound's selectivity for USP8, future studies can focus on further elucidating the precise mechanisms by which USP8 contributes to specific diseases where it is implicated, such as Parkinson's disease and various cancers. cenmed.comnih.govnih.govuni.lu

Specific areas of future investigation could include:

Detailed mechanistic studies: Using this compound to precisely map how USP8 regulates the ubiquitination status of key proteins involved in disease progression.

Identification of novel USP8 substrates: Employing this compound in conjunction with advanced proteomics techniques to comprehensively identify the cellular substrates of USP8 in different disease contexts. cenmed.cominvivochem.cn

Exploring therapeutic potential: Further evaluating the efficacy of this compound and its potential analogues in preclinical models of diseases where USP8 inhibition is hypothesized to be beneficial, including exploring combination therapies. cenmed.com

Investigating the role of USP8 in specific disease pathways: Utilizing this compound to dissect the involvement of USP8 in particular cellular processes dysregulated in disease, such as mitochondrial quality control in neurodegeneration or immune evasion in cancer. cenmed.comnih.govnih.gov

Structure-guided inhibitor design: Leveraging structural information of USP8, potentially in complex with this compound or its analogues, to design even more potent and selective inhibitors.

Q & A

Q. What is the primary mechanism of action of DUBs-IN-2, and how is its inhibitory activity quantified?

this compound selectively inhibits ubiquitin-specific proteases (USPs), primarily targeting USP8 with an IC50 of 0.28 μM and USP7 with an IC50 of 7.2 μM . Mechanistically, it binds to the catalytic domain of USP8, disrupting its deubiquitinating activity and promoting proteasomal degradation of substrate proteins. Quantification involves in vitro enzymatic assays using fluorogenic substrates or Western blotting to measure ubiquitination levels in treated cells. Dose-response curves are generated to calculate IC50 values, with validation in cell viability assays (e.g., HCT116 or PC-3 cancer cell lines) .

Q. Which experimental models are most suitable for studying this compound’s antitumor effects?

Preclinical models include:

  • Syngeneic tumor models : MC38 colon adenocarcinoma for assessing combination therapy with immune checkpoint inhibitors (e.g., anti-PD-L1) .
  • Xenograft models : Breast cancer (MDA-MB-231) and corticotroph tumor cells (AtT-20) to evaluate tumor growth inhibition and DNA fragmentation .
  • In vitro systems : Human neurons and Drosophila brain models for studying USP8 inhibition in neurodegenerative pathways .

Q. How do researchers standardize dose-response experiments for this compound?

Experimental design typically involves:

  • Concentration range : Log-scale dilutions (e.g., 10⁻⁷ M to 10⁻⁵ M) to capture dynamic inhibition effects .
  • Controls : Vehicle-treated cells and positive controls (e.g., SJB3-019A for USP1 inhibition).
  • Assay endpoints :
ParameterMeasurement MethodExample Findings for this compound
Cell proliferationMTT assay or CyQUANT50% inhibition at 10⁻⁶ M
DNA fragmentationTUNEL assay or comet assay3-fold enrichment at 10⁻⁵ M
Apoptosis markersCaspase-3/7 activity2.5-fold increase at 10⁻⁶ M

Advanced Research Questions

Q. How can conflicting IC50 values for this compound (e.g., 0.28 μM vs. 200 nM) be resolved?

Discrepancies arise from assay conditions (e.g., substrate type, enzyme purity) or cell permeability. To reconcile

  • Cross-validate assays : Compare fluorogenic substrate results (cell-free) with cellular ubiquitination assays.
  • Control for off-target effects : Use USP7/8 knockout models to confirm specificity .
  • Meta-analysis : Aggregate data from independent studies (e.g., IC50 of 0.93 μM in corticotroph tumors vs. 200 nM in HCT116 cells) .

Q. What methodological considerations are critical when combining this compound with immunotherapy agents?

Key steps include:

  • Sequencing : Administer this compound before or concurrently with anti-PD-L1 to optimize tumor microenvironment modulation .
  • Dose optimization : Use factorial design experiments to identify non-toxic synergistic concentrations.
  • Immune profiling : Flow cytometry for CD8+ T-cell infiltration and cytokine profiling (e.g., IFN-γ) to assess immune activation .

Q. How do researchers address this compound’s pharmacokinetic limitations in vivo?

Strategies involve:

  • Formulation : Liposomal encapsulation to enhance bioavailability .
  • Dosing regimens : Intermittent high-dose pulses (e.g., 10 mg/kg every 72 hours) to mitigate hepatic clearance .
  • Metabolite analysis : LC-MS/MS to monitor active derivatives in plasma and tumor tissues .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s neuroprotective vs. cytotoxic roles?

Employ:

  • Multivariate regression : To isolate USP8-specific effects from off-target pathways (e.g., USP7 inhibition).
  • Pathway enrichment analysis : RNA-seq datasets to identify context-dependent signaling (e.g., NF-κB in tumors vs. mitophagy in neurons) .
  • Bayesian modeling : To quantify uncertainty in IC50 values across cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.